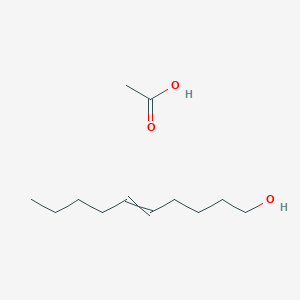
Acetic acid;dec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid: ) has the chemical formula . It is a colorless liquid with a pungent odor, commonly found in vinegar.
Dec-5-en-1-ol: (systematic name: ) is an unsaturated alcohol with the molecular formula . It contains a double bond (denoted by “5E”) and a hydroxyl group (denoted by “-ol”) at the 1-position.
Preparation Methods
Synthetic Routes: Dec-5-en-1-ol can be synthesized through various methods, including hydroboration-oxidation of 1-decene, ozonolysis of 1-decene followed by reduction, or Grignard reaction with 1-bromodecane.
Industrial Production: Industrial production typically involves the hydrogenation of dec-5-en-1-al (the aldehyde form) using a suitable catalyst to yield dec-5-en-1-ol.
Chemical Reactions Analysis
Reactions: Dec-5-en-1-ol undergoes typical alcohol reactions, such as oxidation (to form the corresponding aldehyde or acid), esterification (with acetic acid to form an acetate), and reduction (to form the corresponding alkane).
Common Reagents and Conditions:
Scientific Research Applications
Flavor and Fragrance Industry: Dec-5-en-1-ol contributes to fruity and floral aromas and is used in perfumes, cosmetics, and flavorings.
Biological Studies: Researchers study its effects on cell membranes, enzymatic reactions, and sensory perception.
Chemical Synthesis: Dec-5-en-1-ol serves as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action for dec-5-en-1-ol’s effects (e.g., aroma, biological activity) depends on its interactions with receptors, enzymes, and cellular components.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other aliphatic alcohols, such as decanol, octanol, and hexanol, share structural similarities.
Uniqueness: Dec-5-en-1-ol’s unique combination of a double bond and hydroxyl group contributes to its distinct aroma and chemical properties.
Remember that this compound’s applications and properties are diverse, and ongoing research continues to uncover new insights.
Properties
CAS No. |
133074-61-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;dec-5-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,11H,2-4,7-10H2,1H3;1H3,(H,3,4) |
InChI Key |
UBRLFHUUTKEWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


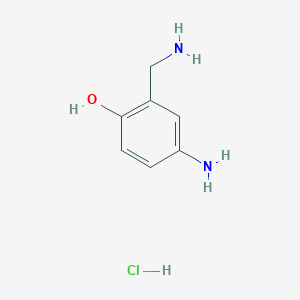

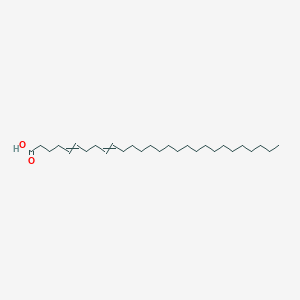
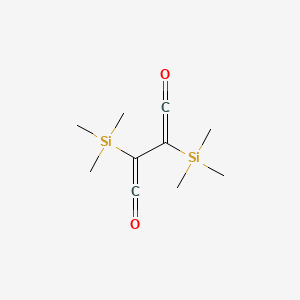
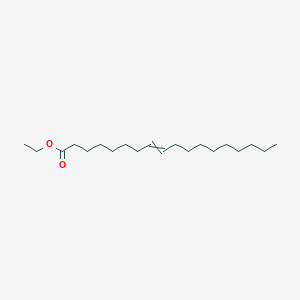
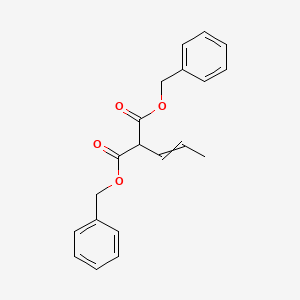
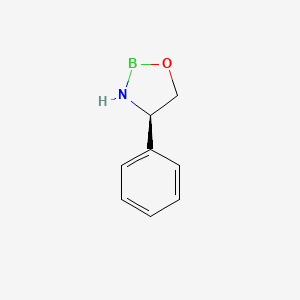
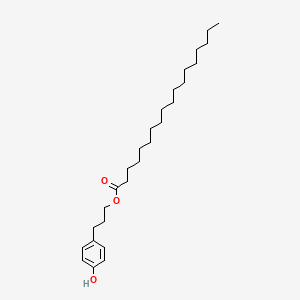

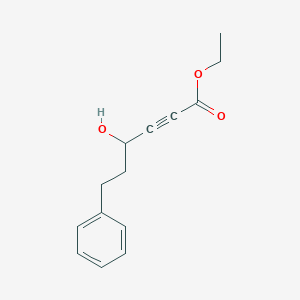
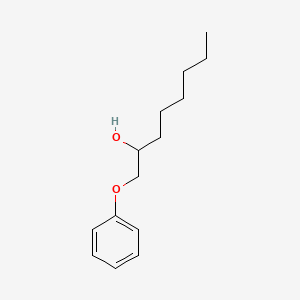
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
